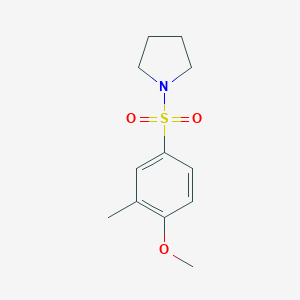
1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine, also known as MMPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in several areas of research. MMPS is a sulfonylpyrrolidine compound that has been synthesized using various methods.
作用机制
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine is not fully understood. However, it has been suggested that this compound may exert its effects by modulating ion channels, including voltage-gated sodium and calcium channels. This compound has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce oxidative stress and inflammation in the brain, and modulate ion channels. This compound has also been found to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine has several advantages for lab experiments, including its high potency and selectivity. However, this compound also has several limitations, including its low solubility in water and its potential toxicity.
未来方向
There are several future directions for 1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine research. One direction is to explore the potential of this compound as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammation. Another direction is to study the mechanism of action of this compound in more detail to better understand its effects on ion channels and enzymes. Additionally, future research could focus on the development of novel synthetic methods for this compound and the optimization of its pharmacokinetic properties.
In conclusion, this compound is a sulfonylpyrrolidine compound that has shown potential in several areas of scientific research. This compound has been synthesized using various methods and has been found to exhibit potent anti-tumor activity, neuroprotective effects, and modulate ion channels. This compound has several advantages and limitations for lab experiments, and future research could focus on exploring its therapeutic potential and optimizing its properties.
合成方法
1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine can be synthesized using various methods, including the reaction of 4-methoxy-3-methylbenzene sulfonamide with pyrrolidine in the presence of a base or acid catalyst. Another method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base. The yield of this compound can be optimized by using different solvents, temperatures, and reaction times.
科学研究应用
1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine has been used in several scientific research applications, including as a potential drug candidate for the treatment of cancer, neurodegenerative diseases, and inflammation. This compound has been found to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has been used as a tool to study the role of ion channels in the regulation of cellular processes.
属性
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10-9-11(5-6-12(10)16-2)17(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTRQYVDDUCMCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

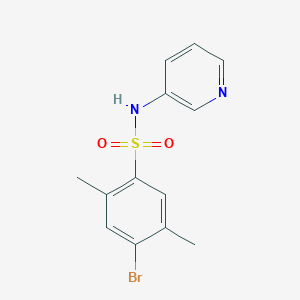
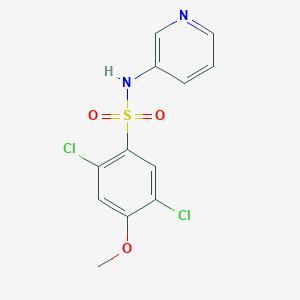
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345197.png)

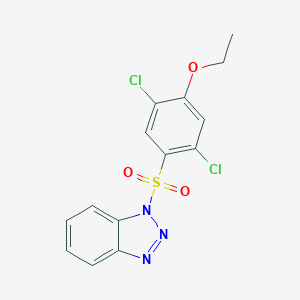

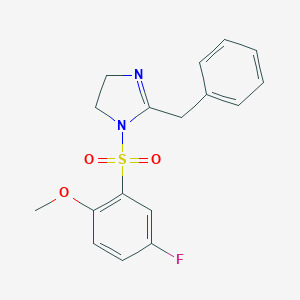
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345216.png)

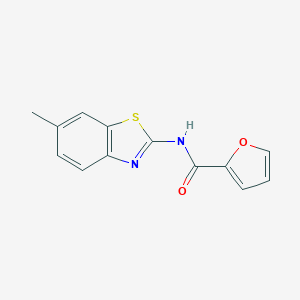
![1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345219.png)
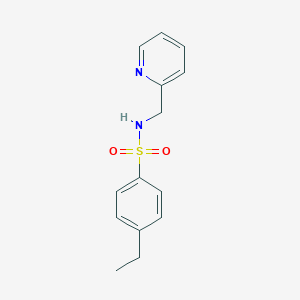

![1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B345227.png)